molecular formula C7H4BrN3O B1527668 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde CAS No. 1185428-32-3

2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde

Cat. No.: B1527668
CAS No.: 1185428-32-3
M. Wt: 226.03 g/mol
InChI Key: KTQCGYNMGWTOHT-UHFFFAOYSA-N
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Description

2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is characterized by a pyrrolopyrazine core structure with a bromine atom at the 2-position and a formyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the bromination of pyrrolopyrazine derivatives. One common method is the reaction of pyrrolopyrazine with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, to introduce different functional groups into the molecule.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or other oxidized derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is structurally similar to other brominated pyrrolopyrazines, such as 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-6-carbaldehyde and 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-8-carbaldehyde. its unique substitution pattern at the 7-position gives it distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQCGYNMGWTOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726984
Record name 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185428-32-3
Record name 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stock solution of Jones reagent (2.67 M) was prepared by carefully adding concentrated H2SO4 (2.3 mL) to CrO3 (2.67 g) then diluting to 10 mL with H2O. To a partial suspension of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)-methanol (4.6 g, 20.1 mmol) in acetone (300 mL) was slowly added Jones reagent (9 mL, 24.0 mmol). During the addition the starting material gradually dissolved and a thick green precipitate was formed. The reaction mixture was stirred for 15 min then quenched with i-PrOH (2 mL) and filtered over Celite, rinsing with acetone. The filtrate was concentrated to provide 4.76 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a yellow-orange solid that was used without further purification. To a solution of this solid in DMF (50 mL) at 0° C. was added NaH (60% in mineral oil, 1.2 g, 30.1 mmol). The reaction mixture was stirred at room temperature for 30 min then cooled back to 0° C. and 2-(trimethylsilyl)ethoxymethyl chloride (4.3 mL, 24.1 mmol) was slowly added. The reaction mixture was warmed to room temperature and stirred for 1 h then quenched with H2O and extracted with EtOAc (3×). The combined organics were washed with H2O (3×) and brine then dried over MgSO4 and concentrated. The residue was purified by SiO2 chromatography (20% to 30% EtOAc/hexanes) to isolate 3.82 g (53%) of 2-bromo-5-(2-trimethylsilanylethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 10.37 (s, 1H), 8.50 (s, 1H), 8.33 (s, 1H), 5.73 (s, 2H), 3.53-3.70 (m, 2H), 0.90-1.05 (m, 2H), 0.00 (s, 9H).
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Jones reagent
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction vial, 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1 g, 0.00505 mol) was added in TFA (10 ml). Hexamine (1.06 g, 0.00757 mol) was added and reaction mixture was heated to 80° C. in microwave for 15 min. After completion of the reaction, the reaction mixture was poured into aq. Na2CO3 solution. Solid obtained was filtered, dried and purified using column purification by eluting with 3-5% EtOAc in Hexanes to yield 0.450 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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